For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure of Isoastilbin
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Isoastilbin. It includes detailed information on its physicochemical properties, stereochemistry, natural sources, and the experimental protocols used for its isolation and characterization. Furthermore, this guide elucidates the key signaling pathways modulated by this class of flavonoids, offering valuable insights for research and drug development.
Chemical Structure and Identification
Isoastilbin is a flavanonol, a type of flavonoid characterized by a C6-C3-C6 carbon skeleton. It is a glycoside derivative of taxifolin.
IUPAC Name: (2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one[1]
Chemical Formula: C₂₁H₂₂O₁₁[1]
Stereochemistry: The core structure of Isoastilbin contains two stereocenters in the C-ring, at positions 2 and 3. Isoastilbin is the (2R, 3S) or (2R-cis) isomer.[2][3] It is one of four common stereoisomers[2][3]:
These isomers can interconvert through a chalcone intermediate, particularly under certain pH and temperature conditions.[2]
Chemical Identifiers
| Identifier | Value |
| SMILES | C[C@H]1--INVALID-LINK--O[C@H]2--INVALID-LINK--O)O)C4=CC(=C(C=C4)O)O)O)O)O[1] |
| InChI | InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20+,21-/m0/s1[1] |
| InChIKey | ZROGCCBNZBKLEL-OOHAXVOVSA-N[1] |
| CAS Number | 54081-48-0[1] |
| PubChem CID | 9981176[1] |
Physicochemical Properties
The physicochemical properties of Isoastilbin are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of its key properties.
| Property | Value | Source |
| Molecular Weight | 450.4 g/mol | PubChem[1] |
| Monoisotopic Mass | 450.11621151 Da | PubChem[1] |
| Melting Point | 278-280 °C (decomposes) | Smolecule[5] |
| XLogP3 | 0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 8 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 11 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 186 Ų | PubChem[1] |
| Solubility | Very slightly soluble in water. The water solubility of its stereoisomers, astilbin and neoastilbin, are reported as 132.72 µg/mL and 217.16 µg/mL, respectively. | MDPI[6][7] |
Natural Sources
Isoastilbin is a naturally occurring flavonoid found in several plant species. It is often co-extracted with its stereoisomers. Notable sources include:
-
Smilax glabra (Tufuling): The rhizome of this plant is a primary source for the isolation of Isoastilbin.[4]
-
Neolitsea aurata [1]
-
Smilax corbularia [1]
-
Bafodeya benna
Experimental Protocols
Extraction and Purification
A common workflow for the extraction and purification of Isoastilbin from its natural sources, such as the rhizome of Smilax glabra, is outlined below.
Detailed Methodology: High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography is an effective liquid-liquid partition chromatography technique for separating compounds from complex mixtures.
-
Preparation of Solvent System: A two-phase solvent system composed of n-hexane, n-butanol, and water in a 1:1:2 volume ratio is prepared and thoroughly equilibrated. The phases are then separated.[4]
-
Stationary Phase: The upper phase of the solvent system is used as the stationary phase and is pumped into the HSCCC column.[4]
-
Sample Loading: The crude extract (e.g., 1.5 g) is dissolved in a mixture of the upper and lower phases and injected into the system.[4]
-
Elution: The lower phase is used as the mobile phase and is pumped through the column at a specific flow rate, while the column is rotated at high speed.
-
Fraction Collection: The eluent is monitored by UV detection, and fractions are collected based on the chromatogram.
-
Analysis: Fractions containing Isoastilbin are pooled, concentrated, and analyzed for purity using High-Performance Liquid Chromatography (HPLC).
Structural Elucidation
The definitive structure of Isoastilbin is determined through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Methodology Overview:
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) coupled with tandem MS (MS/MS) is used to determine the accurate molecular weight and elemental composition. The fragmentation pattern provides clues about the core flavonoid structure and the nature of the glycosidic linkage.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure determination.[8]
-
¹H NMR: Identifies the number and types of protons in the molecule, including those on the aromatic rings and the sugar moiety.
-
¹³C NMR: Determines the number and types of carbon atoms, providing a map of the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, which is critical for piecing together the molecular fragments and determining the position of the sugar unit on the flavonoid core.[9]
-
Key Signaling Pathways
Research, primarily on the closely related and often co-occurring isomer astilbin, has revealed significant modulation of key cellular signaling pathways. Given the structural similarity, Isoastilbin is expected to have comparable biological activities.
Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways
Isoastilbin and its isomers exhibit potent anti-inflammatory properties by suppressing key pro-inflammatory signaling cascades in immune cells like macrophages.
References
- 1. Isoastilbin | C21H22O11 | CID 9981176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Astilbin - Wikipedia [en.wikipedia.org]
- 4. Purification of astilbin and isoastilbin in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Isoastilbin | 54141-72-9 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 9. hyphadiscovery.com [hyphadiscovery.com]
